2-Amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-Iminoethyl) L-Ornithine Hydrochloride involves the reaction of L-ornithine with an appropriate iminoethylating agent under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature is maintained to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of N5-(1-Iminoethyl) L-Ornithine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N5-(1-Iminoethyl) L-Ornithine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The iminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-containing compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N5-(1-Iminoethyl) L-Ornithine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the reactivity and stability of iminoethyl derivatives.
Biology: The compound is employed to investigate the role of nitric oxide in cellular processes and signaling pathways.
Medicine: It is used in research on diseases where nitric oxide plays a crucial role, such as cardiovascular diseases and cancer.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
N5-(1-Iminoethyl) L-Ornithine Hydrochloride exerts its effects by irreversibly inhibiting nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting NOS, the compound reduces the levels of nitric oxide, thereby affecting the pathways and molecular targets regulated by this molecule .
Comparison with Similar Compounds
Similar Compounds
Nω-Nitro-L-arginine methyl ester hydrochloride: Another NOS inhibitor with a different mechanism of action.
L-N6-(1-Iminoethyl)lysine dihydrochloride: A similar compound with a different amino acid backbone.
Uniqueness
N5-(1-Iminoethyl) L-Ornithine Hydrochloride is unique due to its potent and irreversible inhibition of NOS, making it a valuable tool in research focused on nitric oxide-related processes. Its specificity and effectiveness distinguish it from other similar compounds .
Properties
IUPAC Name |
2-amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-5(8)10-4-2-3-6(9)7(11)12;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBZSGQTCBWUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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